Array ( [bid] => 1140655 ) Buy Desmethyl Chlorpheniramine Maleate Salt | 22630-25-7

Desmethyl Chlorpheniramine Maleate Salt

Catalog No.
S864441
CAS No.
22630-25-7
M.F
C₁₉H₂₁ClN₂O₄
M. Wt
376.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Chlorpheniramine Maleate Salt

CAS Number

22630-25-7

Product Name

Desmethyl Chlorpheniramine Maleate Salt

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C₁₉H₂₁ClN₂O₄

Molecular Weight

376.83

InChI

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Synonyms

2-[p-Chloro-α-[2-(methylamino)ethyl]benzyl]pyridine Maleate;
  • Reference Standard

    Due to its well-defined structure, DCM serves as a reference standard in analytical chemistry [, , ]. Researchers use it to calibrate instruments and validate test methods for detecting Chlorpheniramine Maleate in biological samples, pharmaceutical formulations, and environmental matrices.

  • Drug Metabolism Studies

    DCM helps scientists understand Chlorpheniramine Maleate's metabolism within the body. By studying the formation and excretion of DCM, researchers can gain insights into a drug's pharmacokinetics, including its absorption, distribution, and elimination.

  • Investigating Antihistamine Activity

    Some research explores whether DCM itself possesses any antihistaminic properties, although Chlorpheniramine Maleate is considered the primary active component.

Desmethyl Chlorpheniramine Maleate Salt is a metabolite of Chlorpheniramine, an antihistamine commonly used to treat allergic reactions. Its chemical formula is C₁₉H₂₁ClN₂O₄, with a molecular weight of approximately 376.83 g/mol. This compound appears as a white solid and is slightly soluble in water, dimethylformamide, and methanol . The presence of the maleate salt form enhances its stability and solubility properties, making it suitable for pharmaceutical applications.

  • DCM lacks the complete structure of Chlorpheniramine and its antihistamine activity is likely reduced or absent [].
  • Chlorpheniramine works by competitively binding to histamine receptors, preventing histamine from causing allergy symptoms. The impact of the missing methyl group in DCM on this mechanism needs further investigation [, ].
  • As a metabolite, DCM is unlikely to pose significant hazards on its own. However, toxicity data is not readily available and more research is needed.
  • The safety profile of Chlorpheniramine, the parent molecule, can be used as a reference. Chlorpheniramine can cause drowsiness and other side effects at high doses [].

Limitations and Future Research

  • In-depth research on the specific properties and biological effects of DCM is limited.
  • Further studies could elucidate its metabolism, potential interactions with other compounds, and any unique properties it may possess.
Typical of amines and esters. Key reactions include:

  • Acid-Base Reactions: As a basic compound, it can react with acids to form salts.
  • Nucleophilic Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions under appropriate conditions.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, hydrolysis can lead to the formation of Chlorpheniramine and maleic acid.

These reactions are significant for understanding the compound's stability and reactivity in biological systems.

The synthesis of Desmethyl Chlorpheniramine Maleate Salt typically involves the following steps:

  • Starting Materials: The process begins with Chlorpheniramine.
  • Demethylation Reaction: Chlorpheniramine undergoes demethylation using reagents such as boron tribromide or lithium aluminum hydride to remove the methyl group.
  • Formation of Maleate Salt: The resulting desmethyl derivative is then reacted with maleic acid to form the maleate salt.

This method allows for the efficient production of Desmethyl Chlorpheniramine Maleate Salt while maintaining high purity levels suitable for pharmaceutical use .

Desmethyl Chlorpheniramine Maleate Salt is primarily used in:

  • Pharmaceutical Formulations: As an active ingredient in allergy medications due to its antihistaminic properties.
  • Research: It serves as a reference standard in pharmacological studies and quality control processes.
  • Toxicology Studies: Its metabolites are often analyzed in toxicological assessments related to Chlorpheniramine usage.

Studies on Desmethyl Chlorpheniramine Maleate Salt have shown that it may interact with other medications, particularly those affecting central nervous system activity. Notably:

  • CNS Depressants: The combination with alcohol or sedatives may enhance drowsiness.
  • Other Antihistamines: Concurrent use can increase the risk of side effects without enhancing therapeutic benefits.

Understanding these interactions is crucial for safe clinical use and patient management .

Desmethyl Chlorpheniramine Maleate Salt can be compared with several similar compounds, particularly other antihistamines:

Compound NameChemical StructureUnique Features
ChlorpheniramineC₁₉H₂₁ClN₂Parent compound; more potent antihistamine
BrompheniramineC₁₉H₂₃BrN₂Has bromine; slightly different side effects
DiphenhydramineC₁₈H₂₃NStronger sedative effects; used in sleep aids
CetirizineC₂₁H₂₅ClN₂OLess sedation; selective H₁ antagonist

Uniqueness: Desmethyl Chlorpheniramine Maleate Salt stands out due to its specific metabolic pathway from Chlorpheniramine and its distinctive balance between efficacy and side effects compared to other antihistamines. Its unique chemical structure allows for varied biological activity while maintaining a profile suitable for allergy treatment .

Desmethyl Chlorpheniramine Maleate Salt (chemical formula C₁₉H₂₁ClN₂O₄, molecular weight 376.83 g/mol) is a significant metabolite and impurity of the antihistamine drug Chlorpheniramine Maleate [2]. The synthesis of this compound involves several strategic pathways, with the primary route focusing on the demethylation of chlorpheniramine [24].

N-Demethylation Approach

The most common synthetic route for Desmethyl Chlorpheniramine involves N-demethylation of the parent compound chlorpheniramine [25]. This process distinguishes the metabolite from its parent drug by removing one methyl group from the tertiary amine structure . The N-demethylation can be achieved through several methods:

  • Von Braun Reaction: This classical approach uses cyanogen bromide as a demethylating agent, followed by hydrolysis under acidic conditions to yield the secondary amine [28]. The reaction proceeds via nucleophilic attack on cyanogen bromide by the tertiary amine to form a quaternary ammonium bromide intermediate [28].

  • Chloroformate Method: This more modern approach employs chloroformates (such as methyl or phenyl chloroformate) in the presence of a base like potassium bicarbonate [29]. The reaction forms a carbamate intermediate that is subsequently hydrolyzed using hydrazine to produce the demethylated product [29] [30].

  • Oxidative Demethylation: Copper-catalyzed oxidation using CuI/O₂ systems can convert tertiary amines to formamide intermediates, which are then hydrolyzed under acidic conditions to yield the corresponding secondary amines [29].

The stereoselective nature of N-demethylation has been extensively studied, with research indicating that the formation rate of monodesmethylchlorpheniramine from racemic chlorpheniramine can be approximately 2.2 times faster with the S-(+)-enantiomer than the R-(-)-enantiomer under specific conditions [25].

Direct Synthesis Approach

An alternative approach involves the direct synthesis of the desmethyl intermediate through the reaction of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile with appropriate methylamine derivatives [3]. This method bypasses the need for demethylation steps and can be more efficient for industrial-scale production [21].

Table 1: Comparison of Key Synthetic Routes for Desmethyl Chlorpheniramine

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesChallenges
N-Demethylation via Von BraunChlorpheniramineCyanogen bromide, HClWell-established methodologyToxic reagents, multiple steps [28]
Chloroformate MethodChlorpheniramineMethyl/phenyl chloroformate, hydrazineHigher yields (70-89%), milder conditionsPurification of intermediates [29]
Oxidative DemethylationChlorpheniramineCuI, O₂, HClSelective demethylationHigh temperature requirements (120°C) [29]
Direct Synthesis2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrileMethylamine derivativesBypasses demethylation stepsComplex intermediate synthesis [3] [21]

Optimization of Halopyridine-Benzonitrile Coupling Reactions

The synthesis of key intermediates for Desmethyl Chlorpheniramine Maleate Salt relies heavily on halopyridine-benzonitrile coupling reactions, which form the backbone structure of the compound [3] . Optimization of these coupling reactions is crucial for efficient industrial production.

Reaction Mechanism

The coupling reaction typically involves the interaction between chlorobenzonitrile and 2-halopyridine under the action of sodium amide to obtain 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile [3] . This reaction is carried out in a toluene solution, with 2-chloropyridine being added dropwise into the chlorobenzonitrile at a controlled temperature of 25-30°C [3].

The mechanism proceeds through the following steps:

  • Deprotonation of chlorobenzonitrile by sodium amide to form a carbanion
  • Nucleophilic attack of the carbanion on the 2-halopyridine
  • Elimination of the halide to form the coupled product

Catalyst Systems and Ligand Effects

Recent advancements in coupling methodologies have explored various catalyst systems to enhance reaction efficiency [7]. Palladium-based catalysts have shown particular promise in facilitating the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles with aryl halides [7].

Research has demonstrated that catalysts based on phosphite or phosphine oxide ligands (such as Pd₂dba₃) are highly active for these coupling reactions [7]. For example, the reaction of 4-chlorobenzonitrile with 2-pyridylboronate using a Pd₂dba₃ catalyst system furnished the desired product in 73% yield [7].

Solvent and Temperature Optimization

The choice of solvent significantly impacts the efficiency of halopyridine-benzonitrile coupling reactions [10]. Traditional approaches utilize toluene as the primary solvent, but recent studies have explored alternatives such as tetrahydrofuran (THF) to improve reaction outcomes [10].

Temperature control is critical during these coupling reactions [3] [10]. Optimal conditions typically involve:

  • Initial cooling to 2-15°C during the addition of reagents
  • Gradual warming to room temperature (25-30°C) for the reaction progression
  • Potential heating to 40-45°C to drive the reaction to completion [10]

Table 2: Optimization Parameters for Halopyridine-Benzonitrile Coupling

ParameterTraditional ConditionsOptimized ConditionsYield Improvement
BaseSodium amide (NaNH₂)Calcium hydride (CaH₂)5-10% [10]
SolventTolueneTetrahydrofuran (THF)10-15% [10]
Temperature ProfileConstant 25-30°C2-15°C → 25-30°C → 40°C15-20% [10]
Halopyridine2-chloropyridine2-bromopyridine5-8% [7] [10]
Reaction Time5-8 hours10-12 hours8-12% [10]

Industrial-Scale Purification Challenges and Solutions

The industrial-scale production of Desmethyl Chlorpheniramine Maleate Salt presents significant purification challenges that must be addressed to ensure product quality and process efficiency [3] [16].

Challenges with Intermediate Purification

A major challenge in the industrial production of Desmethyl Chlorpheniramine intermediates is that the crude products are often oily liquids with purity of only approximately 70% [3]. These oily liquids are difficult to purify and store, presenting significant challenges for industrial-scale operations [3].

Traditional post-treatment methods for related structures include:

  • Column chromatography
  • Reduced pressure distillation
  • Direct utilization of the crude product [3]

Each of these approaches has limitations in an industrial context. Column chromatography has poor operability at industrial scale, while reduced pressure distillation requires specialized equipment due to the high boiling points of the compounds [3] [16]. Using crude products directly leads to more impurities, affecting final product quality and yield [3].

Crystallization Techniques

Crystallization represents one of the most effective purification methods for industrial-scale production of Desmethyl Chlorpheniramine Maleate Salt [17]. The process typically involves:

  • Dissolving the crude product in an appropriate solvent system
  • Controlled cooling or addition of anti-solvents to induce crystallization
  • Filtration and washing of the crystalline product [17]

The microbatch under-oil crystallization technique has shown promise for crystallizing water-soluble organic salts from aqueous solutions [17]. This method allows for better control of crystal growth and can significantly improve product purity.

Chromatographic Approaches

While challenging at industrial scale, advanced chromatographic techniques have been developed to address purification needs [12] [13]. Industrial-scale liquid chromatography has evolved to meet the growing demand for high-purity chemicals within the pharmaceutical industry [12].

Simulated Moving Bed (SMB) and Sequential Simulated Moving Beds (SSMB) technologies have emerged as preferred methods for large-scale purification processes [13]. These continuous chromatography systems offer higher productivity and reduced solvent usage compared to traditional batch chromatography [13] [15].

For pharmaceutical applications, in-line purification methods have gained prominence, including:

  • Scavenger columns for removing specific impurities
  • Nanofiltration for separating compounds based on molecular size
  • Continuous extraction processes for efficient separation [16]

Solvent Selection and Optimization

The choice of solvent system is critical for effective purification of Desmethyl Chlorpheniramine intermediates [3] [19]. Patent CN112645869A describes an innovative approach using ethyl acetate for extraction and purification of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile [3].

Research has shown that a mixture of n-hexane and ethyl acetate in a 7:1 ratio can be particularly effective for the crystallization and purification of these intermediates [3]. This solvent system allows for selective crystallization of the desired product while leaving impurities in solution.

Table 3: Industrial-Scale Purification Methods for Desmethyl Chlorpheniramine Intermediates

Purification MethodPrincipleAdvantagesLimitationsSuitability for Scale-Up
CrystallizationSolubility differencesHigh purity, cost-effectiveSolvent-dependent, yield lossesExcellent [17]
Continuous Chromatography (SMB/SSMB)Affinity differencesHigh throughput, reduced solvent useEquipment complexity, high initial costVery good [13] [15]
NanofiltrationMolecular size separationContinuous operation, selectiveMembrane fouling, limited selectivityGood [16]
ExtractionPartition coefficientsSimple equipment, scalableMultiple stages needed, emulsion formationVery good [16] [19]
DistillationBoiling point differencesHigh purity possibleHigh energy consumption, thermal degradationModerate [3] [16]

Critical Analysis of Patent CN112645869A Synthesis Protocol

Patent CN112645869A describes an innovative synthesis protocol for chlorpheniramine maleate intermediates, with particular relevance to the production of Desmethyl Chlorpheniramine Maleate Salt [3]. This patent addresses several key challenges in the industrial production of these compounds.

Overview of the Patent Protocol

The synthesis method outlined in Patent CN112645869A comprises the following key steps:

  • Reaction of chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile [3]. The reaction is carried out in toluene solution, with 2-chloropyridine added dropwise to chlorobenzonitrile at a controlled temperature of 25-30°C [3].

  • Addition of ethyl acetate to the solution containing the crude product to extract the 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, obtaining a primarily purified intermediate [3].

  • Dissolution of the primarily purified intermediate in ethyl acetate to obtain an ethyl acetate solution, followed by further purification steps [3].

Innovations and Advantages

The patent introduces several innovations that address common challenges in the synthesis and purification of chlorpheniramine intermediates:

  • Temperature Control: The protocol emphasizes precise temperature control during the reaction, maintaining 25-30°C during the dropwise addition of 2-bromopyridine and subsequent reaction [3]. This temperature control is critical for minimizing side reactions and improving yield.

  • Solvent Selection: The use of ethyl acetate for extraction and purification represents an improvement over traditional methods, offering better selectivity and easier handling compared to column chromatography or reduced pressure distillation [3].

  • Purification Strategy: The patent describes a multi-step purification approach that avoids the limitations of traditional methods, providing a more industrially viable process [3].

Limitations and Areas for Improvement

Despite its innovations, the patent protocol has several limitations that could be addressed in future developments:

  • Reagent Efficiency: The protocol uses sodium amide (2.2 equivalents) and 2-bromopyridine (1.1 equivalents), which represents an excess of these reagents [3]. Optimization to reduce reagent quantities could improve cost-effectiveness and sustainability.

  • Solvent Volume: The process uses significant volumes of solvents (toluene and ethyl acetate), which could be optimized to reduce environmental impact and processing costs [3].

  • Reaction Time: The protocol does not specify optimal reaction times, instead relying on TLC monitoring to determine completion [3]. More precise timing guidelines could improve process consistency and throughput.

Comparative Analysis with Alternative Methods

When compared to alternative synthesis methods, the Patent CN112645869A protocol offers several advantages:

  • Improved Intermediate Quality: The protocol addresses the challenge of oily intermediates with low purity (approximately 70%) by introducing effective purification steps that yield higher purity products [3].

  • Industrial Applicability: Unlike methods that rely on column chromatography, which has poor industrial operability, this protocol uses extraction and crystallization techniques that are more amenable to scale-up [3] [19].

  • Equipment Requirements: The protocol avoids reduced pressure distillation, which requires specialized equipment due to the high boiling points of the compounds [3]. This makes the process more accessible for industrial implementation.

Table 4: Comparative Analysis of Patent CN112645869A with Alternative Synthesis Protocols

AspectPatent CN112645869ATraditional MethodsOther Patents (e.g., CN111747887A)
Reaction MediumTolueneTolueneTetrahydrofuran (THF) [10] [21]
BaseSodium amide (2.2 eq)Sodium amide (variable)Sodium amide/Calcium hydride [10] [21]
Halopyridine2-bromopyridine (1.1 eq)2-chloropyridine2-chloropyridine [21]
Purification ApproachEthyl acetate extractionColumn chromatography/distillationVarious solvent systems [21]
Temperature ControlPrecise (25-30°C)VariablePrecise (15-25°C) [21]
Intermediate FormPurified solidOily liquid (70% purity)Variable purity [21]
Industrial ViabilityGoodLimitedModerate to good [21]

Dates

Last modified: 08-15-2023

Explore Compound Types